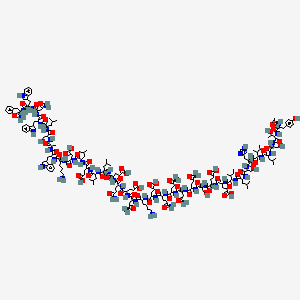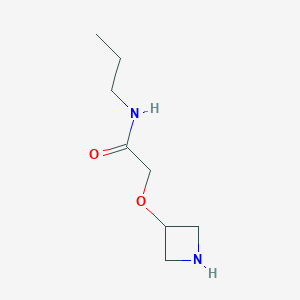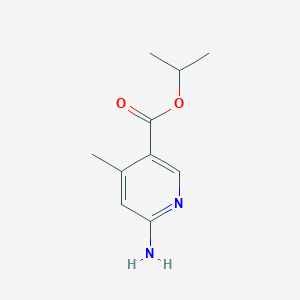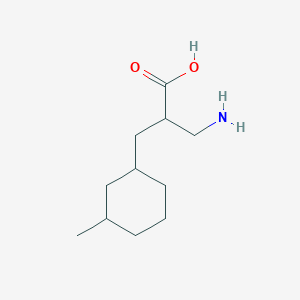
5-Fluoro-2-nitrophenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-nitrophenylmethanesulfonamide is a chemical compound with the molecular formula C7H7FN2O4S It is known for its applications in various fields of scientific research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitrophenylmethanesulfonamide typically involves the nitration of 3-fluorobenzotrifluoride using mixed acids as nitrating agents. This process is often carried out in a continuous-flow millireactor system, which provides better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates . The reaction conditions, such as the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature, are optimized to achieve the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors is preferred due to their ability to handle large volumes of reactants and provide consistent product quality. The process safety is evaluated using techniques like Reaction Calorimetry and Differential Scanning Calorimetry to ensure safe and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-nitrophenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding sulfonic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
5-Fluoro-2-nitrophenylmethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-nitrophenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interfere with nucleoside metabolism, leading to cytotoxicity and cell death. It can be incorporated into RNA and DNA, disrupting their normal functions and leading to the inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-Fluoro-2-nitrophenylmethanesulfonamide include:
- 5-Fluoro-2-nitrobenzotrifluoride
- 5-Fluoro-2-nitrobenzenesulfonamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C7H7FN2O4S |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
(5-fluoro-2-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c8-6-1-2-7(10(11)12)5(3-6)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14) |
Clave InChI |
UUQWFHHAWXDFFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CS(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)







![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)
![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)
